![molecular formula C15H16N2O B7470600 N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7470600.png)
N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential use in treating a variety of neurological disorders. This compound belongs to the class of drugs called nicotinic acetylcholine receptor agonists, which are known to have a wide range of effects on the nervous system. In
Applications De Recherche Scientifique
N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to improve attention and impulse control in animal models of ADHD.
Mécanisme D'action
N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide acts as an agonist of nicotinic acetylcholine receptors, which are a type of receptor found in the nervous system. These receptors are involved in a wide range of processes, including learning and memory, attention, and mood regulation. By activating these receptors, N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide is thought to enhance the function of the nervous system, leading to improvements in cognitive function and other neurological processes.
Biochemical and Physiological Effects:
N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Additionally, N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. Additionally, N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a favorable safety profile in animal studies, with few side effects reported. However, one limitation of N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide is that its effects may be limited to specific types of neurological disorders, and it may not be effective for all patients with these conditions.
Orientations Futures
There are a number of potential future directions for research on N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists, which may have improved therapeutic effects. Additionally, further studies are needed to determine the optimal dosing and administration of N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide for different neurological conditions. Finally, clinical trials are needed to determine the safety and efficacy of N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide in human patients with neurological disorders.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves several steps, starting with the reaction of 3-pyridinemethanol with 2,4-dimethylbenzoyl chloride to form 2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide. This intermediate is then treated with dimethylamine to produce N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide. The purity of the final product is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-6-3-4-8-14(12)15(18)17(2)11-13-7-5-9-16-10-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIVPZUTYDBOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.